![molecular formula C12H17ClN2O3S B2954242 3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride CAS No. 2172476-95-6](/img/structure/B2954242.png)
3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride
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Overview
Description
Thiazole is a five-membered heteroaromatic ring and an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Synthesis Analysis
Thiazole derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR spectra can be measured in deuterated dimethyl sulfoxide (DMSO-d6) using a Varian Gemini 300 NMR spectrometer .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can be complex and varied. For instance, chalcone oxide undergoes a BF3·Et2O-catalyzed pinacol-pinacoline rearrangement; a subsequent reaction of β-keto aldehyde formed in situ and hydroxylamine hydrochloride leads to the target product .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, IR spectra can be recorded on a KBr disk on a FTIR-8201 spectrophotometer .Scientific Research Applications
Synthesis and Chemical Properties
A study by Nötzel et al. (2001) demonstrates a novel approach to access thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. The method involves Michael addition and intramolecular substitution, yielding compounds that can be hydrolyzed to hydrochloride salts of amino acids, showcasing a potential pathway to synthesize derivatives related to the compound of interest (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Saeed and Wong (2012) describe the synthesis of variously substituted 1,3-thiazole heterocyclic compounds via base-catalyzed S-cyclization, revealing methods that might be adaptable for synthesizing the specified compound (Saeed & Wong, 2012).
Biological Activities
The synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents are reported by Gomha et al. (2017). This study highlights the significant anticancer activities of these compounds, suggesting that derivatives of the specified compound might also possess valuable biological properties (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone, showing significant anticancer activities in vitro. This research implies potential in exploring the anticancer activities of structurally related compounds (Saad & Moustafa, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c1-7(12(16)17)5-14(2)11(15)9-6-18-10(13-9)8-3-4-8;/h6-8H,3-5H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHEHMKAYJZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CSC(=N1)C2CC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride |
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